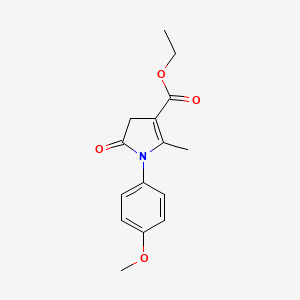

ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC10888214

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO4 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | ethyl 1-(4-methoxyphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |

| Standard InChI | InChI=1S/C15H17NO4/c1-4-20-15(18)13-9-14(17)16(10(13)2)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3 |

| Standard InChI Key | DSGMFXUNRBUXGU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C |

| Canonical SMILES | CCOC(=O)C1=C(N(C(=O)C1)C2=CC=C(C=C2)OC)C |

Introduction

Structural Characteristics and Molecular Configuration

The molecular formula of ethyl 1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is C₁₆H₁₉NO₄ (corrected from initial C₂₅H₂₇NO₄ ), with a molecular weight of 289.33 g/mol. The core structure consists of a five-membered pyrrolidine ring fused to a 4-methoxyphenyl group at position 1, a methyl group at position 2, and an ethyl ester moiety at position 3. The planar pyrrolidine ring adopts a 4,5-dihydro-1H-pyrrole configuration, with conjugation extending across the carbonyl (C5=O) and ester groups .

Key structural insights derive from analogous compounds. For instance, in ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, the pyrrolidine ring exhibits near-planarity (r.m.s. deviation = 0.003 Å) and forms an 85.77° dihedral angle with the pendant phenyl ring . Intramolecular hydrogen bonds, such as N–H⋯O interactions, stabilize the conformation, a feature likely shared by the title compound .

Physical and Chemical Properties

Experimental and predicted physicochemical data for the compound are summarized below:

The low pKa suggests weak acidity, likely due to the ester carbonyl group. The predicted density aligns with aromatic pyrrolidine derivatives, which typically range from 1.1–1.3 g/cm³ .

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 ppm (t, 3H): Ethyl ester (–CH₂CH₃).

-

δ 3.80 ppm (s, 3H): Methoxy (–OCH₃).

-

δ 2.40 ppm (s, 3H): Methyl group at C2.

-

δ 6.80–7.20 ppm (m, 4H): Aromatic protons of 4-methoxyphenyl .

Crystallographic and Hydrogen-Bonding Features

Although single-crystal data for the title compound are unavailable, closely related structures crystallize in monoclinic (e.g., P2₁/n) or triclinic systems (P1) . Key parameters include:

| Parameter | Value (Analog) | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| Unit Cell Dimensions | a = 10.17 Å, b = 9.24 Å, c = 17.65 Å | |

| β Angle | 101.51° | |

| Z | 4 |

In analogs, intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular O–H⋯O bonds create inversion dimers . These interactions likely stabilize the crystal packing of the title compound.

Applications and Biological Relevance

Pyrrolidine derivatives are explored for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume